(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
Overview
Description
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with benzoyloxy and nitro-oxopyridinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The starting materials often include tetrahydrofuran derivatives and benzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the tetrahydrofuran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The nitro group and benzoyloxy groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound may act as an inhibitor or activator of certain pathways, depending on its binding affinity and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: Similar structure but lacks the nitro group.
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.
Uniqueness
The presence of the nitro group in (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and interaction with biological molecules, providing distinct advantages in various applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O10/c34-25-17-16-23(33(38)39)18-32(25)28-27(43-31(37)22-14-8-3-9-15-22)26(42-30(36)21-12-6-2-7-13-21)24(41-28)19-40-29(35)20-10-4-1-5-11-20/h1-18,24,26-28H,19H2/t24-,26-,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNOQUIRFRCMT-YULOIDQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164053 | |
Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59892-37-4 | |
Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59892-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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